molecular formula C26H42N2O8 B14477587 N-(butoxymethyl)prop-2-enamide;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enenitrile;2-methylprop-2-enoic acid CAS No. 65623-01-0

N-(butoxymethyl)prop-2-enamide;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enenitrile;2-methylprop-2-enoic acid

Cat. No.: B14477587
CAS No.: 65623-01-0
M. Wt: 510.6 g/mol
InChI Key: LMIAJTYTFBQUJK-UHFFFAOYSA-N
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Description

The compound “N-(butoxymethyl)prop-2-enamide; ethyl prop-2-enoate; methyl 2-methylprop-2-enoate; 2-methylprop-2-enenitrile; 2-methylprop-2-enoic acid” is a complex mixture of several organic compounds. Each component has unique properties and applications in various fields such as chemistry, biology, medicine, and industry. These compounds are often used in polymer synthesis, coatings, adhesives, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

    N-(butoxymethyl)prop-2-enamide: This compound can be synthesized through the reaction of prop-2-enamide with butoxymethyl chloride in the presence of a base such as sodium hydroxide.

    Ethyl prop-2-enoate: It is typically prepared by the esterification of prop-2-enoic acid with ethanol in the presence of an acid catalyst like sulfuric acid.

    Methyl 2-methylprop-2-enoate: This ester can be synthesized by reacting 2-methylprop-2-enoic acid with methanol using an acid catalyst.

    2-methylprop-2-enenitrile: This compound is usually obtained through the dehydration of 2-methylprop-2-enamide using a dehydrating agent such as phosphorus pentoxide.

    2-methylprop-2-enoic acid: It can be produced by the oxidation of isobutylene using an oxidizing agent like potassium permanganate.

Industrial Production Methods

Industrial production of these compounds often involves large-scale reactions with optimized conditions to maximize yield and purity. For example, the esterification reactions for ethyl prop-2-enoate and methyl 2-methylprop-2-enoate are carried out in continuous reactors with efficient separation techniques to isolate the desired products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-methylprop-2-enoic acid can undergo oxidation to form various oxidation products depending on the conditions.

    Reduction: N-(butoxymethyl)prop-2-enamide can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: Ethyl prop-2-enoate can undergo nucleophilic substitution reactions with various nucleophiles to form substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Sulfuric acid, hydrochloric acid.

Major Products Formed

    Oxidation: Various carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Substituted esters and amides.

Scientific Research Applications

These compounds have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in organic synthesis and polymerization reactions.

    Biology: Employed in the synthesis of biologically active molecules and as reagents in biochemical assays.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of these compounds varies depending on their specific applications. For example, in polymerization reactions, ethyl prop-2-enoate and methyl 2-methylprop-2-enoate act as monomers that undergo radical polymerization to form polymers. In biological systems, 2-methylprop-2-enoic acid can act as a precursor for the synthesis of various biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 2-methylprop-2-enoate
  • Methyl prop-2-enoate
  • 2-methylenebutanedioic acid
  • Prop-2-enamide
  • Prop-2-enenitrile

Uniqueness

The uniqueness of the compound “N-(butoxymethyl)prop-2-enamide; ethyl prop-2-enoate; methyl 2-methylprop-2-enoate; 2-methylprop-2-enenitrile; 2-methylprop-2-enoic acid” lies in its combination of different functional groups, which allows it to participate in a wide range of chemical reactions and applications. This versatility makes it valuable in various fields of research and industry.

Properties

CAS No.

65623-01-0

Molecular Formula

C26H42N2O8

Molecular Weight

510.6 g/mol

IUPAC Name

N-(butoxymethyl)prop-2-enamide;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enenitrile;2-methylprop-2-enoic acid

InChI

InChI=1S/C8H15NO2.2C5H8O2.C4H5N.C4H6O2/c1-3-5-6-11-7-9-8(10)4-2;1-4(2)5(6)7-3;1-3-5(6)7-4-2;1-4(2)3-5;1-3(2)4(5)6/h4H,2-3,5-7H2,1H3,(H,9,10);1H2,2-3H3;3H,1,4H2,2H3;1H2,2H3;1H2,2H3,(H,5,6)

InChI Key

LMIAJTYTFBQUJK-UHFFFAOYSA-N

Canonical SMILES

CCCCOCNC(=O)C=C.CCOC(=O)C=C.CC(=C)C#N.CC(=C)C(=O)O.CC(=C)C(=O)OC

Related CAS

65623-01-0

Origin of Product

United States

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